molecular formula C15H18N2O3S B14244553 1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate CAS No. 510730-04-8

1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate

Cat. No.: B14244553
CAS No.: 510730-04-8
M. Wt: 306.4 g/mol
InChI Key: HJHJVKGFPONDQS-UHFFFAOYSA-N
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Description

1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is a complex organic compound characterized by its unique structure, which includes a diazonium group, a sulfonyl group, and a hexa-dien-olate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate typically involves the diazotization of an amine precursor followed by the introduction of the sulfonyl group. The reaction conditions often require a controlled temperature environment and the use of specific reagents to ensure the stability of the diazonium ion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale diazotization processes, utilizing automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonyl derivatives.

    Reduction: Reduction reactions can convert the diazonium group into an amine group, altering the compound’s reactivity.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the diazonium group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate exerts its effects involves the reactivity of the diazonium group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

  • 1-Diazonio-1-(2,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
  • 1-Diazonio-1-(2,5-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
  • 1-Diazonio-1-(2,3,5-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate

Comparison: Compared to these similar compounds, 1-Diazonio-1-(2,4,6-trimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is unique due to the specific arrangement of the trimethylbenzene and sulfonyl groups, which influence its reactivity and potential applications. The presence of three methyl groups in the 2, 4, and 6 positions provides steric hindrance and electronic effects that differentiate it from other isomers.

Properties

CAS No.

510730-04-8

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

1-diazo-1-(2,4,6-trimethylphenyl)sulfonylhex-5-en-2-one

InChI

InChI=1S/C15H18N2O3S/c1-5-6-7-13(18)15(17-16)21(19,20)14-11(3)8-10(2)9-12(14)4/h5,8-9H,1,6-7H2,2-4H3

InChI Key

HJHJVKGFPONDQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C(=[N+]=[N-])C(=O)CCC=C)C

Origin of Product

United States

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